![molecular formula C6H12ClNO B13486098 N-methyl-2-oxabicyclo[2.1.1]hexan-4-aminehydrochloride](/img/structure/B13486098.png)
N-methyl-2-oxabicyclo[2.1.1]hexan-4-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-oxabicyclo[2.1.1]hexan-4-aminehydrochloride is a chemical compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its distinct structure makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-oxabicyclo[2.1.1]hexan-4-aminehydrochloride typically involves a series of chemical reactions. One common method is the iodocyclization reaction, which is used to create the bicyclic structure . This reaction involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The reaction conditions often include the use of a mercury lamp, which requires special equipment and glassware .
Industrial Production Methods: Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This can be challenging due to the need for specialized equipment and the complexity of the reactions involved. advancements in photochemistry and other synthetic techniques have made it possible to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-oxabicyclo[2.1.1]hexan-4-aminehydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired outcome, but they often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in the formation of various substituted compounds .
Scientific Research Applications
N-methyl-2-oxabicyclo[2.1.1]hexan-4-aminehydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used to study the effects of bicyclic structures on biological systems. Additionally, its unique structure makes it valuable for industrial applications, such as the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of N-methyl-2-oxabicyclo[2.1.1]hexan-4-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This can result in various biological effects, depending on the specific targets involved . The exact molecular pathways and targets can vary, but they often involve interactions with proteins and other biomolecules .
Comparison with Similar Compounds
N-methyl-2-oxabicyclo[2.1.1]hexan-4-aminehydrochloride can be compared with other similar compounds, such as 1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride and 4-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid . These compounds share similar bicyclic structures but differ in their functional groups and properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Conclusion
N-methyl-2-oxabicyclo[211]hexan-4-aminehydrochloride is a fascinating compound with a wide range of applications in scientific research and industry Its unique structure and properties make it a valuable subject for further study and development
Properties
Molecular Formula |
C6H12ClNO |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
N-methyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-7-6-2-5(3-6)8-4-6;/h5,7H,2-4H2,1H3;1H |
InChI Key |
WTHGVFRBLKXWDV-UHFFFAOYSA-N |
Canonical SMILES |
CNC12CC(C1)OC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13486020.png)
![1-[3-Bromo-4-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13486024.png)
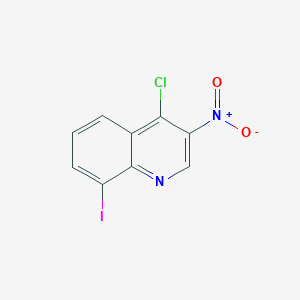

![Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13486034.png)


![4-(5-Methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13486069.png)
![3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid, trifluoroacetic acid](/img/structure/B13486073.png)
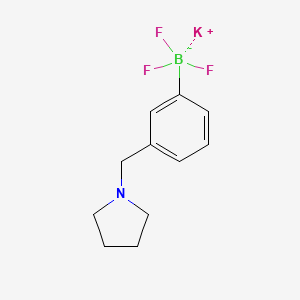
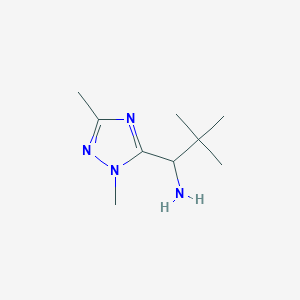
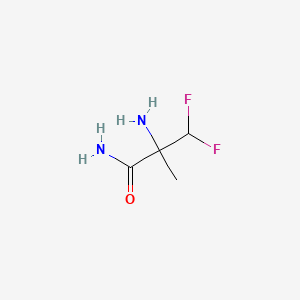
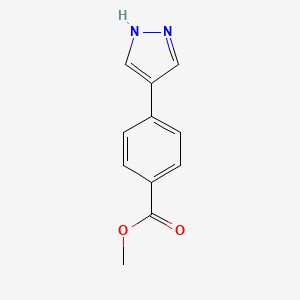
![4-[(1-Aminopropan-2-yl)oxy]butanoic acid, trifluoroacetic acid](/img/structure/B13486102.png)
